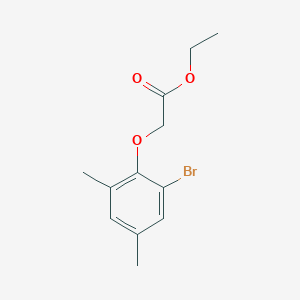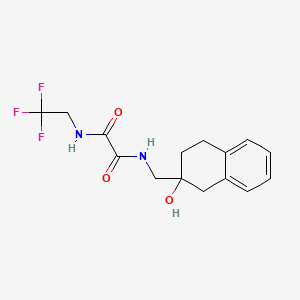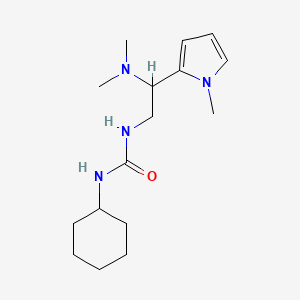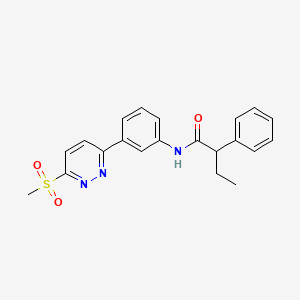![molecular formula C19H16N2O3S B2432444 methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate CAS No. 672950-62-8](/img/structure/B2432444.png)
methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate” is a chemical compound. It is an ester, similar to methyl benzoate . The compound has a molecular weight of 352.41 .
Synthesis Analysis
The synthesis of this compound could involve several steps. While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions such as nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The InChI code for this compound is1S/C19H16N2O3S/c1-23-18 (22)16-10-7-15 (8-11-16)13-25-19-21-20-17 (24-19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+ . This indicates the molecular structure of the compound. Chemical Reactions Analysis
Esters, such as this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters. They can also be reduced to form alcohols or aldehydes depending on the reducing agent .It is similar to methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Scientific Research Applications
Mesomorphic Behavior and Photoluminescent Properties
Methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate has been synthesized and characterized for its mesomorphic behavior and photoluminescent properties. It exhibited nematic and/or smectic A mesophases with relatively narrow temperature ranges. When dissolved in chloroform, it showed intense absorption and strong blue fluorescence emission, indicating good photoluminescence quantum yields (Han et al., 2010).
Chemosensor Applications
This compound has been utilized in the development of anion sensors, specifically for fluoride sensing. The sensors, containing adjacent phenolic hydroxyl and 1,3,4-oxadiazole units, displayed color changes from colorless to yellow with different optical shifts upon the addition of fluoride, showcasing their application as selective and colorimetric fluoride chemosensors (Ma et al., 2013).
Corrosion Inhibition Properties
The compound's derivatives have shown potential in corrosion inhibition for mild steel in sulfuric acid. They indicated protective layer formation on the metal surface and displayed mixed-type inhibition behavior, suggesting their effectiveness in corrosion prevention (Ammal et al., 2018).
Structural Applications in Medicinal Chemistry
Derivatives of this compound have been used as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists. The structures of these derivatives have been determined by X-ray crystallography, revealing significant π–π interactions and C–H⋯O interactions, which are crucial in understanding their biological activities (Meyer et al., 2003).
Antibacterial and Antioxidant Activities
Some derivatives have been synthesized and characterized for their antibacterial and antioxidant activities. They exhibited good potency against various bacterial strains and showed good potential as antioxidants, indicating their utility in pharmaceutical applications (Karanth et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-23-18(22)16-10-7-15(8-11-16)13-25-19-21-20-17(24-19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKMKXOCFNPRLF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)


![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide](/img/structure/B2432366.png)


![2-Methyl-4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2432371.png)
![N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2432372.png)
![Methyl 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzoate](/img/structure/B2432374.png)
![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-6-fluorobenzamide](/img/structure/B2432378.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432379.png)
![N-[3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]prop-2-enamide](/img/structure/B2432380.png)
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2432381.png)
